(R)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid
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Overview
Description
®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. These compounds are known for their diverse reactivity and are often used as intermediates in organic synthesis. The presence of both benzyloxy and oxo groups in its structure makes it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and benzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the benzyloxy group.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the oxo group can act as an electrophile in various reactions. These interactions facilitate the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
®-4-(Methoxy)-2-ethyl-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
®-4-(Ethoxy)-2-ethyl-4-oxobutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
®-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and stability compared to its methoxy and ethoxy analogs. This uniqueness makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
(2R)-2-ethyl-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPZUZLYSJBGR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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